molecular formula C11H13ClF3N B3024390 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1439902-32-5

1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

Cat. No. B3024390
CAS RN: 1439902-32-5
M. Wt: 251.67
InChI Key: SDRPLEZUIVWRDN-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C11H13ClF3N . It is one of numerous organic compounds that are part of a comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclobutanamine core with a trifluoromethylphenyl group attached . The InChI code for this compound is InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-8(3-5-9)10(15)6-1-7-10;/h2-5H,1,6-7,15H2;1H .


Physical And Chemical Properties Analysis

This compound appears as a powder . Its molecular weight is 251.68 . More detailed physical and chemical properties may be available in specialized databases or scientific literature .

Scientific Research Applications

Cyclobutane-Containing Alkaloids in Drug Discovery

Cyclobutane-containing alkaloids, derived from both terrestrial and marine species, have demonstrated significant potential in drug discovery due to their antimicrobial, antibacterial, antitumor, and other bioactivities. These compounds serve as a rich source of novel therapeutic agents, with over 60 biologically active compounds identified, offering new pathways for drug development. The review by Sergeiko et al. highlights the importance of these alkaloids in providing leads for future pharmaceuticals, emphasizing their role in the broader context of natural product research and drug discovery (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Antimicrobial Triclosan Derivatives

Triclosan, a synthetic antibacterial agent found in various consumer products, undergoes environmental degradation leading to potentially more toxic compounds. Bedoux et al. discuss the environmental occurrence, toxicity, and degradation pathways of triclosan and its derivatives, shedding light on the ecological impact and the need for safer antimicrobial alternatives (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents present a promising solution for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Ateia et al. provide a comprehensive review of the development and application of amine-functionalized sorbents in PFAS removal, emphasizing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology on the removal efficiency. This work suggests a direction for designing next-generation sorbents for environmental remediation (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Cyclobutane Natural Products in Biomimetic Syntheses

The structural diversity and bioactivities of [2 + 2]-cycloaddition-derived cyclobutane natural products have garnered attention for their potential in biomimetic syntheses. Yang et al. review the progress in this area, focusing on the structural diversity, sources, bioactivities, and biomimetic syntheses of these natural products. Their work underscores the importance of cyclobutane architectures in the development of novel therapeutic agents and highlights ongoing research in this field (Yang, Jia, Song, & Huang, 2022).

Safety and Hazards

This compound has several hazard statements: H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-8(3-5-9)10(15)6-1-7-10;/h2-5H,1,6-7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRPLEZUIVWRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857244
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

CAS RN

1270577-37-1, 1439902-32-5
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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